molecular formula C16H11NO2S2 B12561085 3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone

3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone

Cat. No.: B12561085
M. Wt: 313.4 g/mol
InChI Key: GWFLQAMVJPUPNO-UHFFFAOYSA-N
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Description

3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone typically involves the reaction of appropriate benzoyl and phenyl derivatives with thioamide compounds under controlled conditions. One common method includes the cyclization of N-phenylthiourea with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone stands out due to its specific combination of phenyl and benzoyl groups, which contribute to its unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C16H11NO2S2

Molecular Weight

313.4 g/mol

IUPAC Name

5-benzoyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11NO2S2/c18-13(11-7-3-1-4-8-11)14-15(19)17(16(20)21-14)12-9-5-2-6-10-12/h1-10,14H

InChI Key

GWFLQAMVJPUPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(=O)N(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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